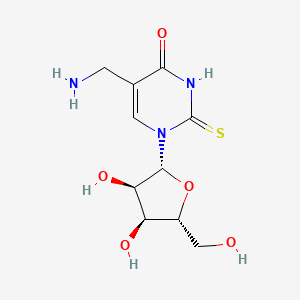

5-Aminomethyl-2-thiouridine

Vue d'ensemble

Description

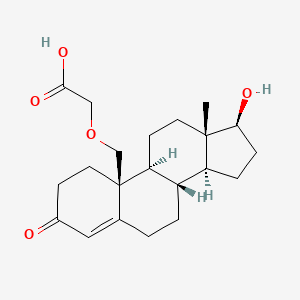

5-Aminomethyl-2-thiouridine is a nucleoside analogue . It is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Synthesis Analysis

In Gram-negative bacteria such as Escherichia coli, a bifunctional MnmC is involved in the last two reactions of the biosynthesis of mnm5 (s2)U. The enzyme first converts cmnm5 (s2)U to 5-aminomethyl- (2-thio)uridine (nm5 (s2)U) and subsequently installs the methyl group to complete the formation of mnm5 (s2)U .Molecular Structure Analysis

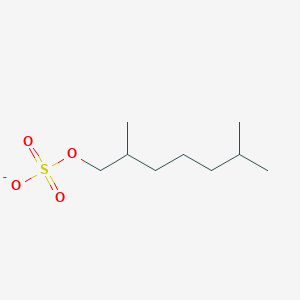

The molecular formula of this compound is C10H15N3O5S . The average mass is 289.308 Da and the monoisotopic mass is 289.073242 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role in the biosynthesis of mnm5 (s2)U. The enzyme MnmC converts cmnm5 (s2)U to 5-aminomethyl- (2-thio)uridine (nm5 (s2)U) and subsequently installs the methyl group to complete the formation of mnm5 (s2)U .Physical And Chemical Properties Analysis

The molecular weight of this compound is 289.31 . The compound’s formula is C10H15N3O5S .Applications De Recherche Scientifique

Synthesis and Modification

- 5-Aminomethyl-2-thiouridine is synthesized from 5-pivaloyloxymethyluridine and its 2-thio analogue, as substrates for various derivatives including 5-methyluridines and 5-methyl-2-thiouridines (Bartosik & Leszczynska, 2015).

- The molecule is utilized in the synthesis of nucleosides starting from 2-thiouracil and ribose derivatives, indicating its role in nucleoside chemistry (Vorbrüggen & Krolikiewicz, 1980).

Role in tRNA

- This compound is identified as a minor constituent in tRNA from yeast and E. coli, suggesting its specific role in codon recognition and tRNA function (Kimura-Harada, Saneyoshi, & Nishimura, 1971).

- It has been studied in relation to the biosynthesis of modified nucleosides in tRNA, indicating its involvement in the complex biosynthesis process in bacterial systems (Hagervall et al., 1987).

Structural and Conformational Studies

- The conformational characteristics of this compound, as a nucleotide, have been elucidated using techniques like NMR, highlighting its inherent conformational rigidity which contributes to the stability of tRNA structure (Yokoyama et al., 1979).

Potential Prebiotic Importance

- This compound has been explored in the context of prebiotic chemistry, demonstrating its significance in the synthesis of essential biological building blocks under primordial conditions (Xu et al., 2019).

Biochemical Modifications and tRNA Function

- The molecule has been extensively studied for its role in tRNA, particularly in the context of modifications at the wobble position, impacting translation efficiency and accuracy (Rodríguez-Hernández et al., 2013).

Implications in Genetic and Protein Synthesis

- Research has explored the potential of this compound in influencing codon-anticodon pairing, and its broader implications in genetic and protein synthesis processes (Elseviers, Petrullo, & Gallagher, 1984).

Mécanisme D'action

The uridine at the 34th position of tRNA, which is able to base pair with the 3’-end codon on mRNA, is usually modified to influence many aspects of decoding properties during translation . Hypermodified uridine 5-methylaminomethyl-2-thiouridine (mnm5s2U) induces conformational changes in the anticodon stem loop (ASL) region resulting in the stabilization of the stacking of nearby bases, reduction of error rate and frameshifting, and enhancement of translational efficiency .

Orientations Futures

The future directions of research on 5-Aminomethyl-2-thiouridine could involve further exploration of its role in the biosynthesis of mnm5 (s2)U, particularly in organisms that do not contain an mnmC ortholog . Additionally, the potential anticancer mechanisms of this compound could be a promising area for future investigation .

Propriétés

IUPAC Name |

5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEDKMLIGFMQKR-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone](/img/structure/B1259563.png)

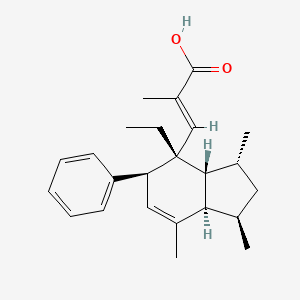

![methyl (1R,3R,7R,12S,15S,16R,17R,18S,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate](/img/structure/B1259565.png)

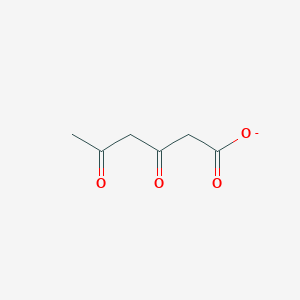

![[1,2,4]Triazolo[1,5-a][1,3,5]triazine](/img/structure/B1259576.png)

![7-[(2R,4S,5S,6S)-4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259579.png)